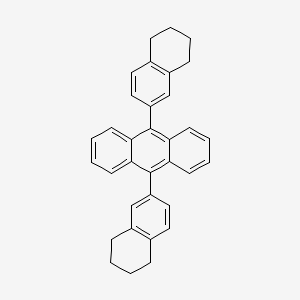![molecular formula C7H5FO3 B12515866 (1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid CAS No. 781663-21-6](/img/structure/B12515866.png)
(1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid: is a bicyclic compound with a unique structure that includes a fluorine atom, a ketone group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic ring system, introduction of the fluorine atom, and functionalization of the ketone and carboxylic acid groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.
化学反応の分析
Types of Reactions: (1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone group to a carboxylic acid or other oxidized forms.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a dicarboxylic acid, while reduction may produce a diol.
科学的研究の応用
Chemistry: In chemistry, (1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound may be used as a probe to study enzyme-substrate interactions, particularly those involving fluorinated substrates. Its structural features make it a valuable tool for investigating biochemical pathways and enzyme kinetics.
Medicine: In medicine, this compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties can be leveraged to create products with enhanced performance and functionality.
作用機序
The mechanism of action of (1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the bicyclic structure play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
類似化合物との比較
- (1S,5S,6S)-6-Chloro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid
- (1S,5S,6S)-6-Bromo-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid
- (1S,5S,6S)-6-Iodo-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid
Uniqueness: The presence of the fluorine atom in (1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid imparts unique chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its chloro, bromo, and iodo counterparts.
特性
CAS番号 |
781663-21-6 |
|---|---|
分子式 |
C7H5FO3 |
分子量 |
156.11 g/mol |
IUPAC名 |
(1S,5S,6S)-6-fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid |
InChI |
InChI=1S/C7H5FO3/c8-7(6(10)11)3-1-2-4(9)5(3)7/h1-3,5H,(H,10,11)/t3-,5-,7-/m0/s1 |
InChIキー |
RCLLJRIOGJFGTK-XUJUNTFYSA-N |
異性体SMILES |
C1=CC(=O)[C@@H]2[C@H]1[C@]2(C(=O)O)F |
正規SMILES |
C1=CC(=O)C2C1C2(C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


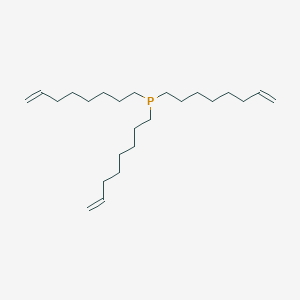
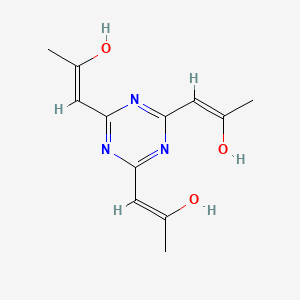
![3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B12515813.png)
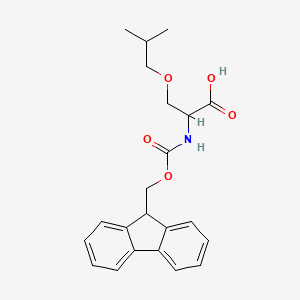
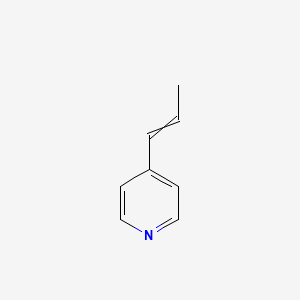
![1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride](/img/structure/B12515852.png)
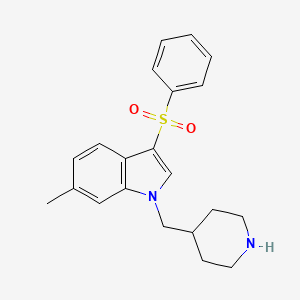
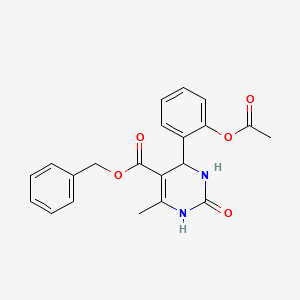
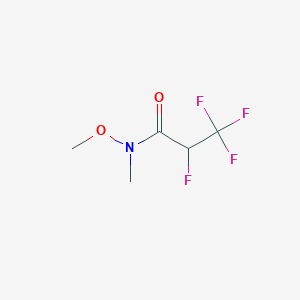
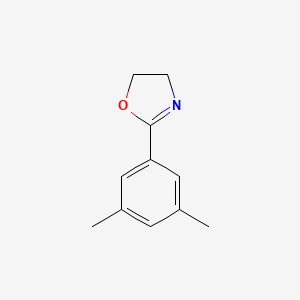
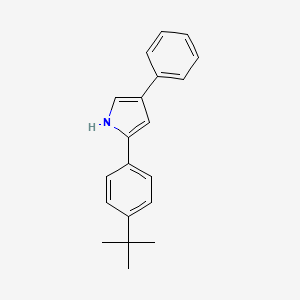
![3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12515881.png)
